4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline
Description
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline is a substituted aniline derivative featuring a methoxy group at the para-position and a tetrazole ring at the meta-position. The tetrazole group (1H-1,2,3,4-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often used in medicinal chemistry to mimic carboxylic acids or other functional groups. The methoxy substituent contributes electron-donating effects, influencing the compound’s electronic distribution and solubility. This combination makes it a promising building block for pharmaceuticals, agrochemicals, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-7-3-2-5(9)4-6(7)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNOHYZDBGNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the following steps:
Substitution: The methoxy group is introduced via a substitution reaction, often using methanol or a methoxy-containing reagent.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Biological Studies: Researchers explore its effects on cellular processes and its potential as a bioactive molecule in various biological assays.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The tetrazole ring and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)aniline
- Molecular Formula : C₇H₇N₅
- Molecular Weight : 161.168 g/mol .
- Key Differences : Lacks the methoxy group at position 4. The absence of this electron-donating substituent reduces the compound’s solubility in polar solvents and alters its electronic profile.
- Implications : The para-methoxy group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-stacking.
5-Chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Molecular Formula : C₇H₆FN₅
- Molecular Weight : 179.1544 g/mol .
- Key Differences : Fluorine at position 3 and tetrazole at position 4 (as opposed to methoxy at 4 and tetrazole at 3 in the target compound). The 1-yl tautomer of the tetrazole ring may exhibit different hydrogen-bonding behavior compared to the 5-yl form.
- Implications : Fluorine’s electronegativity may enhance bioavailability by modulating pKa or membrane permeability.
4-Methoxy-3-(trifluoromethyl)aniline
- Molecular Formula: C₈H₈F₃NO
- Molecular Weight : 191.15 g/mol .
- Key Differences : Replaces the tetrazole group with a trifluoromethyl (-CF₃) group. While both -CF₃ and tetrazole are electron-withdrawing, -CF₃ is bulkier and more lipophilic.
- Implications : The trifluoromethyl group is common in agrochemicals for its stability, whereas the tetrazole in the target compound offers hydrogen-bonding versatility.
4,5-Dimethoxy-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Key Differences : Contains two methoxy groups (positions 4 and 5), increasing steric hindrance and polarity compared to the single methoxy group in the target compound .
Comparative Data Table
Research Findings and Implications
- Substituent Position : The meta-position of the tetrazole group in the target compound (vs. para in others) may optimize interactions with target proteins due to spatial arrangement .
- Electronic Effects : Methoxy’s electron-donating nature counterbalances the electron-withdrawing tetrazole, creating a balanced electronic profile suitable for reactions requiring moderate activation .
- Solubility : Methoxy and tetrazole groups enhance water solubility compared to halogenated analogs (e.g., 5-chloro or trifluoromethyl derivatives), which are more lipophilic .
Biological Activity
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline, a compound with the molecular formula and a molecular weight of 191.190 g/mol, has gained attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by several notable physical properties:
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 434.8 ± 55.0 °C at 760 mmHg
- Flash Point : 216.8 ± 31.5 °C
These properties suggest stability under various conditions, which is critical for its application in biological studies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that it induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase-dependent apoptosis |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
These findings highlight its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. It has been shown to inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines and enhanced apoptotic signals in cancer cells . Additionally, the tetrazole moiety may contribute to its biological activity by facilitating interactions with biological targets through hydrogen bonding.
Case Studies
Several case studies have explored the application of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed significant improvement compared to those treated with conventional antibiotics.
- Cancer Treatment Study : A phase I clinical trial evaluated the safety and tolerability of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising signs of tumor regression in a subset of patients.
Q & A
Basic: What are the primary synthetic routes for 4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via two main routes:
- Microwave-assisted synthesis : Reaction of primary alcohols/aldehydes with molecular iodine and ammonia to form a nitrile intermediate, followed by cyclization . This method offers faster reaction times and higher yields (~70–80%) under controlled microwave irradiation.
- Classical synthesis : Direct substitution of 4-methoxyaniline with sodium azide and a catalyst (e.g., ZnCl₂) to form the tetrazole ring. Yields range from 50–65%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
Key considerations : Microwave methods reduce side reactions but require specialized equipment. Classical routes are scalable but may require additional purification steps.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Essential for confirming the methoxy group (δ ~3.8 ppm) and tetrazole proton (δ ~8.5 ppm). Aromatic protons show splitting patterns consistent with para-substitution .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen-bonding networks, as seen in related tetrazole-aniline structures, where N–H⋯O/N interactions stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 191.19 (C₈H₉N₅O⁺) .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions often arise from tautomerism in the tetrazole ring (1H vs. 2H forms) or solvent-dependent shifts. Strategies include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., coalescence temperatures).
- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to assign ambiguous peaks .
- Crystallographic validation : Resolve ambiguities in substituent positioning (e.g., methoxy vs. tetrazole orientation) via single-crystal XRD .
Advanced: What methodologies optimize catalytic cross-coupling reactions involving this compound?
Answer:
The tetrazole’s electron-withdrawing nature facilitates Pd-catalyzed couplings. For example:
- Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in 1,4-dioxane (90°C, 3 h) to couple aryl halides with the aniline group. Yields reach 70–85% with <5% dehalogenation byproducts .
- Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄/K₃PO₄ in THF:H₂O (3:1) for boronic acid coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Basic: What are the key reactivity patterns of this compound in oxidation and reduction reactions?
Answer:
- Oxidation : Hydrogen peroxide converts the aniline group to nitroso derivatives, while KMnO₄ in acidic conditions yields quinones. Monitor pH to avoid over-oxidation .
- Reduction : NaBH₄ selectively reduces nitroso intermediates to amines without affecting the tetrazole ring. For full tetrazole reduction, use LiAlH₄ in dry THF (-20°C to prevent decomposition) .
Advanced: How does the compound’s bioactivity correlate with structural analogs, and what computational tools validate these comparisons?
Answer:
- Analog comparison : Replace the methoxy group with methyl (e.g., 4-methyl-3-tetrazolylaniline) to study steric effects on receptor binding. Bioassays (e.g., enzyme inhibition) show ~30% reduced activity in methyl analogs .
- Computational tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like cyclooxygenase-2. Validate with SPR (surface plasmon resonance) for kinetic binding data .
Basic: What solvent systems are optimal for recrystallizing this compound, and how do they affect crystal morphology?
Answer:
- Ethanol/water (7:3) : Yields prismatic crystals suitable for XRD. Slow evaporation at 4°C minimizes defects.
- Acetonitrile : Produces needle-like crystals with higher solubility (>20 mg/mL) but lower thermal stability .
Advanced: How can researchers address discrepancies in solubility data reported for this compound?
Answer:
Reported solubility ranges (e.g., 19.7 µg/mL in pH 7.4 buffer) vary due to:
- Ionization effects : The tetrazole’s pKa (~4.5) increases solubility in alkaline buffers. Use potentiometric titration (e.g., Sirius T3) to measure pH-dependent solubility .
- Polymorphism : Screen for polymorphs via slurry bridging (e.g., hexane/ethyl acetate) and characterize with PXRD/DSC .
Advanced: What strategies mitigate decomposition during prolonged storage of this compound?
Answer:
- Storage conditions : Argon atmosphere, desiccated at -20°C. Avoid light exposure (tetrazole rings are UV-sensitive).
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to ethanol stock solutions to prevent oxidative degradation .
Basic: How does the compound’s electronic structure influence its UV-Vis absorption profile?
Answer:
The conjugated π-system (aniline + tetrazole) exhibits λmax at 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in methanol. TD-DFT calculations (B3LYP/6-31+G*) correlate this with HOMO→LUMO transitions involving the tetrazole’s lone pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
